![molecular formula C21H16ClF3N6O B13576263 N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Amination: Introduction of the amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring can be achieved through nucleophilic substitution reactions.
Substitution on the Phenyl Ring: The 2-chlorophenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction.
Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s pyrazolo[3,4-d]pyrimidine core is of interest due to its potential activity against various biological targets. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-(4-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-phenylacetamide
- N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective or selective in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C21H16ClF3N6O |
|---|---|
分子量 |
460.8 g/mol |
IUPAC 名称 |
N-[4-(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-3-yl)-2-chlorophenyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClF3N6O/c1-31-20-17(19(26)27-10-28-20)18(30-31)12-5-6-15(14(22)9-12)29-16(32)8-11-3-2-4-13(7-11)21(23,24)25/h2-7,9-10H,8H2,1H3,(H,29,32)(H2,26,27,28) |
InChI 键 |
GXMXCGUJSREOET-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC(=C(C=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)

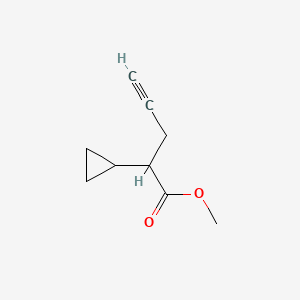
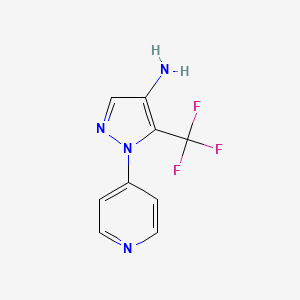
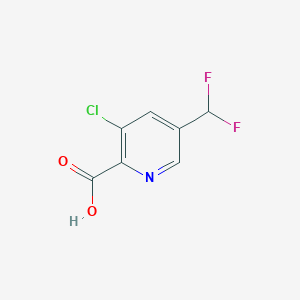

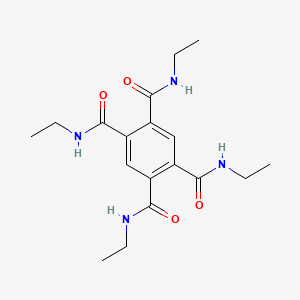
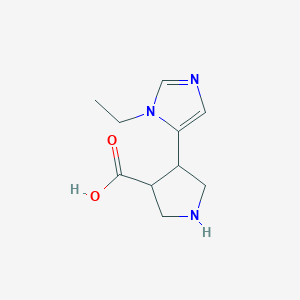

![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
